Another application is in the palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Application: N-Boc-1,4-butanediamine is used in the Suzuki reaction . The Suzuki reaction is a type of cross-coupling reaction, used in organic chemistry to form carbon-carbon bonds.
Application: N-Boc-1,4-butanediamine is used in the synthesis of N-Boc-aminoalkoxyphenyl derivatives, which are precursors to pharmacophore elements for the treatment of glaucoma .
Results or Outcomes: The outcomes of these reactions would be the production of N-Boc-aminoalkoxyphenyl derivatives. These compounds can then be used as precursors to pharmacophore elements for the treatment of glaucoma .
Application: N-Boc-1,4-butanediamine is used in the synthesis of various aloperine derivatives with potential application as anti-HIV agents .
Results or Outcomes: The outcomes of these reactions would be the production of various aloperine derivatives. These compounds have potential application as anti-HIV agents .
Application: N-Boc-1,4-butanediamine is used as a cross-linking reagent . Cross-linking reagents are used in various fields of scientific research, including biochemistry and materials science, to create covalent bonds between different molecules.
Results or Outcomes: The outcomes of these reactions would be the production of cross-linked molecules. The specific results would depend on the particular molecules being cross-linked and the conditions under which the reaction was carried out .
tert-Butyl N-(4-aminobutyl)carbamate, with the chemical formula C₉H₂₀N₂O₂ and CAS number 68076-36-8, is a compound characterized by a tert-butyl group attached to a carbamate functionality linked to a 4-aminobutyl chain. It appears as a clear, colorless, viscous liquid and has a molecular weight of 188.27 g/mol. This compound is also known by several synonyms including N-Boc-1,4-diaminobutane and N-(tert-butoxycarbonyl)-1,4-butanediamine .
The biological activity of tert-butyl N-(4-aminobutyl)carbamate has been explored primarily in the context of its derivatives. It is known for its role as a precursor in the synthesis of pharmacologically active compounds, particularly those involving polyamines like spermidine. Its derivatives have shown potential in modulating cellular processes due to their structural similarities to natural polyamines, which are crucial for cell growth and differentiation .
Several methods exist for synthesizing tert-butyl N-(4-aminobutyl)carbamate:
tert-Butyl N-(4-aminobutyl)carbamate finds applications in various fields:
Studies on the interactions of tert-butyl N-(4-aminobutyl)carbamate with biological systems have indicated its ability to penetrate biological membranes due to its moderate lipophilicity (Log P values ranging from 0.7 to 2.36). This property suggests potential bioavailability and interaction with cellular targets, although specific receptor interactions remain less characterized .
Several compounds share structural similarities with tert-butyl N-(4-aminobutyl)carbamate. Here are some notable examples:
Compound Name | CAS Number | Similarity |
---|---|---|
tert-Butyl (3-hydroxybutyl)carbamate | 167216-30-0 | 0.95 |
tert-Butyl (10-aminodecyl)carbamate | 216961-61-4 | 0.97 |
tert-Butyl (4-aminobutyl)carbamate hydrochloride | 33545-98-1 | 0.97 |
Uniqueness: What sets tert-butyl N-(4-aminobutyl)carbamate apart from these similar compounds is its specific functionalization at the 4-position of the butane chain, which influences its reactivity and biological activity profile compared to other derivatives that may possess different functional groups or chain lengths .
Corrosive;Irritant